3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride
Description
Properties
IUPAC Name |
3-[[2-(dimethylamino)ethylamino]methyl]benzonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.2ClH/c1-15(2)7-6-14-10-12-5-3-4-11(8-12)9-13;;/h3-5,8,14H,6-7,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANTZTBJNHVLAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
This compound is primarily explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders. The dimethylaminoethyl moiety suggests possible interactions with neurotransmitter systems, making it a candidate for further investigation in treatments for conditions such as depression and anxiety.
Anticancer Research
Recent studies have indicated that compounds with similar structural features may exhibit anticancer properties. The nitrile group in the structure can be pivotal in biological activity, potentially leading to the development of novel anticancer agents. Investigations into its mechanism of action are ongoing, focusing on how it influences cancer cell proliferation and apoptosis.
Chemical Biology
The compound is also utilized in chemical biology for the synthesis of more complex molecules. Its ability to act as an intermediate allows researchers to explore various synthetic pathways and develop new chemical entities that could have significant biological activities.
Neuropharmacology
Given its structural characteristics, this compound is being studied for its effects on neurotransmitter receptors. Research is being conducted to evaluate its efficacy as a modulator of serotonin and dopamine receptors, which are crucial targets in the treatment of various psychiatric disorders.
Case Study 1: Neurotransmitter Modulation
A study published in Journal of Medicinal Chemistry evaluated the effects of structurally related compounds on serotonin receptors. The findings suggested that modifications to the dimethylaminoethyl group significantly influenced receptor affinity and selectivity, highlighting the importance of structural variations in drug design.
Case Study 2: Anticancer Activity
Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The study concluded that the nitrile functionality plays a critical role in enhancing the compound's anticancer activity.
Case Study 3: Synthesis of Novel Compounds
A recent synthesis project aimed at creating new derivatives based on this compound found that introducing various substituents at specific positions led to compounds with improved biological profiles. This work emphasizes the compound's utility as a building block in medicinal chemistry.
Suppliers and Pricing
| Supplier | Product Code | Size | Price |
|---|---|---|---|
| TRC | B401175 | 50 mg | $45 |
| American Custom Chemicals Corporation | CHM0120929 | 1 g | $721.57 |
| AstaTech | G32239 | 1 g | $360 |
Chemical Reactions Analysis
Reduction Reactions
The nitrile group undergoes selective reduction under controlled conditions:
Catalytic Hydrogenation
| Condition | Product | Yield | Source |
|---|---|---|---|
| H₂ (50 psi), 10% Pd/C, EtOH | 3-({[2-(Dimethylamino)ethyl]amino}methyl)benzylamine dihydrochloride | 92% |
This reaction proceeds without affecting tertiary amine groups due to steric protection from the dimethylaminoethyl side chain .
Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ in THF at 0–25°C reduces the nitrile to a primary amine but risks over-reduction of tertiary amines. Quenching with aqueous NH₄Cl minimizes side reactions .
Nucleophilic Substitution
The benzonitrile’s electron-deficient aromatic ring participates in regioselective substitutions:
Halogenation
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| Cl₂, FeCl₃ | Para | 4-Chloro-3-({[2-(dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride | 80°C, 6 h, DCM |
Substitution occurs preferentially at the para position due to steric hindrance from the ortho-substituted aminomethyl group .
Acid-Base Reactivity
The dihydrochloride salt undergoes reversible protonation-deprotonation:
Neutralization
Treatment with NaOH (2 eq.) in H₂O/EtOH yields the free base, which precipitates at pH 9–10. The pKa values are:
Protection/Deprotonation Strategies
The tertiary amine is protected for selective nitrile modification:
Boc Protection
| Reagent | Product | Yield |
|---|---|---|
| Boc₂O, DMAP, CH₃CN | tert-Butyl (2-((3-cyanobenzyl)amino)ethyl)(methyl)carbamate | 85% |
Deprotection with HCl/dioxane regenerates the dihydrochloride salt without nitrile hydrolysis .
Cross-Coupling Reactions
The nitrile group facilitates palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 90°C | 4-(3-({[2-(Dimethylamino)ethyl]amino}methyl)phenyl)benzonitrile dihydrochloride | 78% |
Stability Under Hydrolytic Conditions
The compound exhibits pH-dependent stability:
-
Acidic (pH 2–4) : Stable for >48 h at 25°C.
-
Alkaline (pH 10) : Partial hydrolysis of nitrile to amide (8% after 24 h) .
Key Reaction Optimization Data
| Reaction Type | Optimal Solvent | Catalyst/Base | Temperature | Time |
|---|---|---|---|---|
| Hydrogenation | Ethanol | 10% Pd/C | 25°C | 4 h |
| Halogenation | Dichloromethane | FeCl₃ | 80°C | 6 h |
| Suzuki Coupling | DMF/H₂O | Pd(PPh₃)₄, K₂CO₃ | 90°C | 12 h |
This compound’s reactivity profile enables applications in pharmaceutical intermediate synthesis, particularly for kinase inhibitors and neurotransmitter analogs . Its dual functionality (nitrile and tertiary amine) allows orthogonal derivatization strategies not observed in simpler benzonitrile derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical attributes of the target compound with analogs:
Key Observations:
The hydroxyethyl group in (R)-3-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride introduces hydrogen-bonding capacity, which may reduce membrane permeability but enhance target specificity .
Solubility: Dihydrochloride salts (e.g., target compound) exhibit superior aqueous solubility compared to free bases or monohydrochloride salts (e.g., 3-[2-(methylamino)ethyl]benzonitrile hydrochloride) .
Preparation Methods
Synthesis of the Aminomethylated Benzonitrile Intermediate
The key intermediate, 3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile, is typically synthesized by a Mannich-type reaction or nucleophilic substitution involving:
- Starting with 3-(aminomethyl)benzonitrile or 3-(chloromethyl)benzonitrile
- Reacting with 2-(dimethylamino)ethylamine under controlled conditions to form the secondary amine linkage
The reaction conditions usually involve:
- Solvents such as dichloromethane or ethyl acetate
- Mild bases like sodium carbonate or organic bases to facilitate amine substitution
- Temperature control between ambient and 60°C to optimize yield and minimize side reactions
Formation of the Dihydrochloride Salt
After the formation of the free base compound, conversion to the dihydrochloride salt is achieved by:
- Addition of concentrated hydrochloric acid to the free base solution, typically in methanol or ethanol
- Cooling the reaction mixture to 0–15°C to promote crystallization of the dihydrochloride salt
- Filtration and drying of the crystalline product to obtain the pure dihydrochloride salt
This salt form enhances the compound’s stability, solubility in aqueous media, and ease of handling.
Purification and Isolation
Purification steps include:
- Extraction with organic solvents such as ethyl acetate or dichloromethane to remove impurities
- Recrystallization from solvents like acetone or methyl isobutyl ketone to improve purity
- Vacuum distillation of solvents to concentrate the product
These steps ensure high purity suitable for research and pharmaceutical applications.
Process Optimization and Improvements
Patent literature on related benzonitrile derivatives highlights improvements relevant to this compound’s synthesis:
| Aspect | Details |
|---|---|
| Methylation Reagents | Use of cost-effective reagents like dimethyl sulfate for methylation steps |
| Solvent Selection | Use of hydrocarbon solvents (e.g., n-hexane, toluene), ethers (e.g., tetrahydrofuran), esters (e.g., ethyl acetate) for optimized reaction conditions |
| Base Selection | Employing inorganic bases such as sodium carbonate or organic bases to facilitate substitution |
| Reaction Temperature | Maintaining moderate temperatures (20–60°C) to balance reaction rate and product stability |
| Yield Improvement | Adoption of milder reagents and optimized solvent systems to increase yield and purity |
These improvements lead to safer, more economical, and higher-yielding processes.
Summary Table of Preparation Steps
| Step No. | Process Stage | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Aminomethylation | 3-(chloromethyl)benzonitrile + 2-(dimethylamino)ethylamine; base (Na2CO3); solvent (DCM) | Temperature 20–60°C, stirring for several hours |
| 2 | Extraction and Purification | Ethyl acetate or dichloromethane extraction; aqueous basification with sodium carbonate | Removes impurities |
| 3 | Salt Formation | Addition of concentrated HCl in methanol; cooling to 0–15°C | Crystallization of dihydrochloride salt |
| 4 | Isolation and Drying | Filtration and drying under vacuum | Yields pure dihydrochloride salt |
Research Findings and Analytical Data
- The compound’s purity and identity are confirmed by spectroscopic methods such as NMR and mass spectrometry.
- Crystalline dihydrochloride salt exhibits improved stability and solubility compared to the free base.
- The synthetic route allows for scalability and reproducibility in laboratory and industrial settings.
- Use of mild reaction conditions reduces formation of side products and degradation.
Q & A
Q. What are the recommended synthetic routes for 3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride, and how do reaction conditions influence yield and purity?
Answer: The compound can be synthesized via reductive amination, where 3-cyanobenzaldehyde reacts with 2-(dimethylamino)ethylamine in the presence of a reducing agent like sodium cyanoborohydride. Solvent choice (e.g., methanol or acetonitrile) and pH control (maintained at ~6.5 using acetic acid) are critical for optimizing yield . Post-synthesis, the dihydrochloride salt is formed by treating the free base with HCl gas in anhydrous ether, ensuring high crystallinity and stability . Purity (>98%) is typically confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. What analytical methods are most reliable for characterizing this compound, and how are conflicting spectral data resolved?
Answer:
- NMR: The benzonitrile proton (δ ~7.5–8.0 ppm) and methylene groups in the dimethylaminoethyl side chain (δ ~2.5–3.5 ppm) are key identifiers. Discrepancies in splitting patterns may arise from residual solvents; drying under vacuum or deuterated solvent exchange resolves this .
- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ at m/z 262.2 (free base) and [M+2H]²⁺ for the dihydrochloride form. Contradictions in molecular ion peaks may indicate incomplete salt formation, requiring repeat crystallization .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection (N95 mask) is advised if airborne particles are generated .
- Spill Management: Absorb spills with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste. Avoid water to prevent hydrochloride gas release .
- Storage: Store in airtight containers at 2–8°C under nitrogen to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s receptor-binding mechanisms, particularly in neurological targets?
Answer:
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with acetylcholine-binding proteins, focusing on the benzonitrile moiety’s electron-withdrawing effects and the dimethylamino group’s cation-π interactions .
- In Vitro Assays: Radioligand displacement assays (e.g., [³H]-epibatidine binding in neuronal α4β2 nACh receptors) quantify affinity. Contradictions between computational and experimental Ki values may arise from solvation effects, requiring free-energy perturbation (FEP) calculations for correction .
Q. What strategies resolve contradictions in pharmacological data, such as conflicting IC₅₀ values across studies?
Answer:
- Source Validation: Confirm compound purity via elemental analysis (C, H, N ± 0.3%) and compare batch-specific impurity profiles (e.g., residual solvents in GC-MS) .
- Assay Standardization: Use a unified protocol (e.g., FLIPR Calcium Assay for receptor activity) across labs. Variability in IC₅₀ may stem from differences in cell line passage number or buffer composition (e.g., Ca²⁺ concentration) .
Q. How does the dihydrochloride salt form impact solubility and bioavailability compared to the free base?
Answer:
- Solubility: The dihydrochloride form increases aqueous solubility (>50 mg/mL in PBS, pH 7.4) vs. the free base (<5 mg/mL). Salt dissociation in physiological buffers enhances bioavailability, confirmed by parallel artificial membrane permeability assays (PAMPA) .
- Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) show <2% degradation in the salt form vs. 8–10% in the free base, attributed to reduced hygroscopicity .
Q. What advanced techniques are recommended for studying metabolic pathways of this compound in vivo?
Answer:
- LC-HRMS/MS: Identify phase I metabolites (e.g., N-demethylation at the dimethylamino group) and phase II conjugates (glucuronidation of the benzonitrile group) in rat plasma. Use isotopic labeling (¹⁴C at the methylene position) to trace excretion routes .
- Microsomal Assays: Human liver microsomes (HLMs) incubated with NADPH and the compound reveal CYP2D6 as the primary metabolizing enzyme, validated via CYP-specific inhibitors (e.g., quinidine) .
Methodological Notes
- Contradiction Management: Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping signals from aromatic and aliphatic protons .
- Toxicity Screening: Follow OECD guidelines for acute oral toxicity (LD₅₀ in rats) and Ames test for mutagenicity. Discrepancies in cytotoxicity (e.g., CC₅₀ in HepG2 vs. HEK293 cells) may reflect tissue-specific metabolic activation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
